N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound featuring a benzothiazole core. This compound's structure suggests it has intriguing chemical and biological properties, making it a valuable subject in diverse research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves a multi-step process:
Formation of the benzothiazole ring: : This is generally achieved via cyclization reactions involving ortho-amino thiophenols and carboxylic acids or their derivatives under acidic conditions.
Dimethylsulfamoyl group introduction: : The dimethylsulfamoyl moiety is typically introduced via nucleophilic substitution reactions.
Amidation reaction: : Finally, amidation to form the carboxamide linkage involves coupling agents such as carbodiimides under mild to moderate conditions.
Industrial Production Methods
Industrial production of this compound might involve more streamlined methods to enhance yield and reduce costs. Methods such as continuous flow synthesis, microwave-assisted organic synthesis (MAOS), and optimization of reaction conditions play a key role.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various reactions, including:
Oxidation: : Reacts with strong oxidizing agents, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions can modify the sulfamoyl or benzothiazole groups.
Substitution: : Electrophilic or nucleophilic substitutions alter different parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids, etc.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: : Halogens, alkyl halides, etc., under catalyzed or non-catalyzed conditions.
Major Products
The products of these reactions depend on the conditions but often include modified benzothiazole derivatives with altered electronic and steric properties.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide finds application in:
Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: : Explored for its potential in modulating biological pathways.
Medicine: : Investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Utilized in the development of materials with specific properties, like fluorescence or catalytic activity.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. It can modulate biochemical pathways by binding to these targets and altering their activity. Detailed studies reveal pathways such as oxidative stress response and signal transduction are commonly involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-carboxamide: : Lacks the dimethylsulfamoyl group, offering different chemical reactivity.
6-(methylsulfamoyl)-1,3-benzothiazol-2-yl derivatives: : Variation in the sulfamoyl group influences biological activity.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S3/c1-21(2)27(23,24)10-7-8-12-14(9-10)26-17(19-12)20-15(22)16-18-11-5-3-4-6-13(11)25-16/h3-9H,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPKQOYDZUTJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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